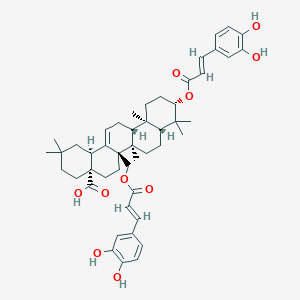
Ácido mirícerico C
Descripción general
Descripción
Myriceric acid C is a saturated fatty acid and a natural product that can be isolated from Myrica cerifera . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of Myriceric acid C is C48H60O10, and its molecular weight is 796.98 . The specific structure of Myriceric acid C is not provided in the available sources.Physical and Chemical Properties Analysis
Myriceric acid C is a powder . Its molecular formula is C48H60O10, and its molecular weight is 797.0 . More detailed physical and chemical properties are not provided in the available sources.Aplicaciones Científicas De Investigación
Fit químicos con valor añadido de las especies Morella y Myrica
El ácido mirícerico C es un compuesto que está presente en varias plantas y productos vegetales. Se encuentra en las especies Morella y Myrica, que son géneros taxonómicamente cercanos, incluyendo especies de árboles o arbustos con frutos comestibles que presentan usos relevantes en la medicina tradicional . Estas especies se utilizan en la medicina tradicional china o japonesa para tratar la diarrea, los problemas digestivos, el dolor de cabeza, las quemaduras y las enfermedades de la piel .
Actividades biológicas
Una amplia gama de compuestos aislados de diferentes partes de Myrica y/o Morella poseen varias actividades biológicas, como anticancerígenas, antidiabéticas, antiobésicas y cardio-/neuro-/hepatoprotectoras, tanto in vitro como in vivo . El ácido mirícerico C, al ser parte de estas especies, podría potencialmente compartir estas actividades biológicas.
Química de flujo continuo y fotoquímica para la fabricación de principios farmacéuticos activos
La metodología sintética de flujo continuo, que utiliza una corriente continua de fluidos reactivos, se puede combinar fácilmente con la fotoquímica, que trabaja con los efectos químicos de la luz . Estos métodos pueden ser herramientas útiles para cumplir con los límites estrictos de los principios farmacéuticos activos (API), incluido el ácido mirícerico C .
Preparación de productos naturales o API
La química de flujo y la fotoquímica son herramientas únicas y poderosas para la preparación de productos naturales o API y sus precursores con alta complejidad estructural en condiciones suaves . El ácido mirícerico C, como producto natural, podría beneficiarse de estos métodos para su preparación .
Aplicación a escala de gramos de la fotólisis de nitritos
Ryu et al. informaron de una aplicación a escala de gramos de la fotólisis de nitritos acelerada en flujo en la producción de un intermedio clave, en ruta al ácido mirícerico A . Este método podría potencialmente aplicarse también a la producción de ácido mirícerico C .
Safety and Hazards
When handling Myriceric acid C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Myriceric acid C is a natural product that can be isolated from Myrica cerifera It has been reported to exhibit cytotoxic activity against human lung carcinoma and breast carcinoma .
Mode of Action
Its cytotoxic activity suggests that it may interact with cellular targets leading to cell death in specific cancer cells
Biochemical Pathways
Given its cytotoxic activity, it is plausible that it may interfere with pathways essential for the survival and proliferation of cancer cells
Result of Action
The primary known result of Myriceric acid C’s action is its cytotoxic effect on human lung carcinoma and breast carcinoma cells . This suggests that Myriceric acid C may induce cell death in these types of cancer cells, potentially making it a valuable tool in cancer treatment.
Análisis Bioquímico
Biochemical Properties
Myriceric acid C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Myriceric acid C has been shown to inhibit endothelin-1-induced increases in cytosolic free calcium concentration . This interaction suggests that Myriceric acid C may act as an endothelin receptor antagonist, thereby modulating calcium signaling pathways. Additionally, Myriceric acid C exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress .
Cellular Effects
Myriceric acid C exerts significant effects on various cell types and cellular processes. It has demonstrated cytotoxic activity against A549 human lung carcinoma and MCF-7 breast carcinoma cell lines . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Myriceric acid C has been reported to inhibit HIV replication in H9 lymphocytes , indicating its potential antiviral properties.
Molecular Mechanism
The molecular mechanism of Myriceric acid C involves several key interactions at the molecular level. Myriceric acid C binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits endothelin-1-induced calcium signaling by binding to endothelin receptors . This binding interaction prevents the downstream effects of endothelin-1, thereby modulating cellular responses. Additionally, Myriceric acid C’s antioxidant properties may involve scavenging reactive oxygen species and upregulating antioxidant defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Myriceric acid C can change over time. The stability and degradation of Myriceric acid C are important factors to consider. It is recommended to store Myriceric acid C at -20°C to maintain its stability . Long-term studies have shown that Myriceric acid C can have sustained effects on cellular function, including prolonged inhibition of endothelin-1-induced calcium signaling . These temporal effects highlight the importance of considering the duration of exposure when studying Myriceric acid C.
Dosage Effects in Animal Models
The effects of Myriceric acid C vary with different dosages in animal models. Studies have shown that Myriceric acid C exhibits dose-dependent cytotoxicity against cancer cell lines . At higher doses, Myriceric acid C may induce toxic or adverse effects, highlighting the need for careful dosage optimization in therapeutic applications. Additionally, threshold effects have been observed, where lower doses of Myriceric acid C may not elicit significant biological responses .
Metabolic Pathways
Myriceric acid C is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. For example, Myriceric acid C has been shown to modulate glucose and lipid metabolism by influencing short-chain fatty acid pathways . This modulation can impact metabolic flux and metabolite levels, contributing to its overall biological effects.
Transport and Distribution
The transport and distribution of Myriceric acid C within cells and tissues are critical for its biological activity. Myriceric acid C is transported across cell membranes and distributed to specific cellular compartments. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Understanding the transport and distribution mechanisms of Myriceric acid C is essential for optimizing its therapeutic potential.
Subcellular Localization
Myriceric acid C exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Myriceric acid C can impact its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56)/b15-9+,16-10+/t32-,37-,38+,39-,45-,46+,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOHHYHCCUJBHE-HQEPTUIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162059-94-1 | |
| Record name | Myriceric acid C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162059941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MYRICERIC ACID C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUX1YPQ76E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological activities of Myriceric acid C?
A1: [] Myriceric acid C, a triterpenoid isolated from the stems of Hibiscus taiwanensis, has demonstrated cytotoxic activity against human lung carcinoma and breast carcinoma cell lines.
Q2: Are there any structural analogs of Myriceric acid C with similar biological activity?
A2: [] Yes, Myriceric acid C is a structural analog of Myriceric acid A, which acts as an endothelin receptor antagonist. Myriceric acid A inhibits endothelin-1-induced increases in cytosolic free Ca2+ concentration and [125I]endothelin-1 binding in rat aortic smooth muscle cells. While both compounds share structural similarities, their specific mechanisms of action against cancer cell lines haven't been directly compared in the provided research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
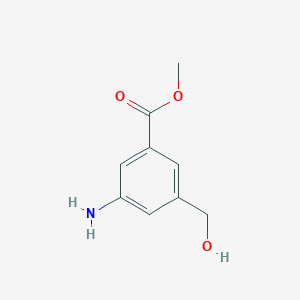
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)

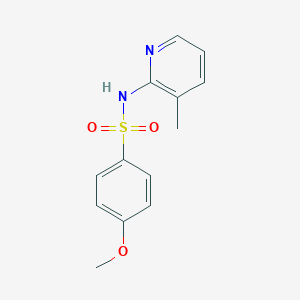
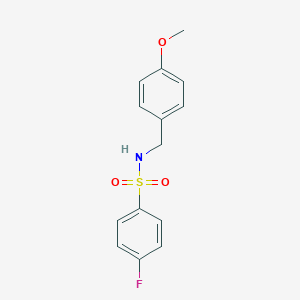
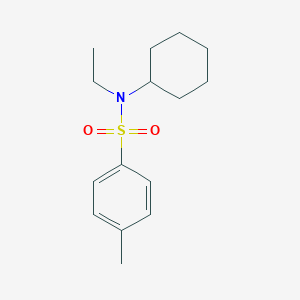

![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)
![4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine](/img/structure/B239899.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)
![3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA](/img/structure/B239909.png)
